Product packaging for (1S)-1-phenylhexan-1-ol(Cat. No.:CAS No. 138381-77-8)

(1S)-1-phenylhexan-1-ol

Cat. No.: B6315725
CAS No.: 138381-77-8
M. Wt: 178.27 g/mol
InChI Key: SVCRDVHXRDRHCP-LBPRGKRZSA-N
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Description

Significance of Chiral Secondary Alcohols in Contemporary Organic Synthesis Research

Chiral secondary alcohols are organic compounds of immense importance in modern organic synthesis. fiveable.menih.gov Their value stems from the presence of a stereogenic center, a carbon atom bonded to four different substituents, which makes them chiral and non-superimposable on their mirror images. fiveable.me This chirality is a fundamental aspect of many biologically active molecules, and as such, chiral alcohols are crucial intermediates and building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals. fiveable.menih.gov The ability to synthesize enantiomerically pure compounds is critical, as different enantiomers of a drug can have vastly different biological activities, pharmacokinetic profiles, and toxicological effects. nih.gov

The synthesis of these alcohols often begins with prochiral ketones, which are then converted into chiral alcohols through reactions like asymmetric reduction. fiveable.mediva-portal.org This process creates a new chiral center, and controlling the stereochemistry of this transformation is a primary focus of research. fiveable.me Chiral secondary alcohols can be used as starting materials in a "chiral pool," where their existing chirality is transferred to new, more complex molecules. smolecule.com

Historical Development and Evolution of Stereoselective Synthesis Methodologies for Phenyl-Substituted Alcohols

The synthesis of chiral alcohols, including phenyl-substituted variants like 1-phenylhexan-1-ol, has evolved significantly over the years. Early methods often resulted in racemic mixtures, which are equal mixtures of both enantiomers. The challenge has always been to develop stereoselective methods that preferentially form one enantiomer over the other.

A major breakthrough in this area was the development of catalytic asymmetric transfer hydrogenation (ATH). ua.es This method involves the reduction of a prochiral ketone using a hydrogen donor (like formic acid or isopropanol) in the presence of a chiral catalyst. diva-portal.orgua.es Transition metals such as ruthenium, rhodium, and iridium, combined with chiral ligands, have proven to be highly effective catalysts for this transformation. ua.es The development of ligands derived from natural amino acids has also provided simple and versatile options for these reactions. diva-portal.org

Another significant advancement has been the use of biocatalysis, employing enzymes like alcohol dehydrogenases (ADHs) for the enantioselective reduction of ketones. nih.govd-nb.info These enzymatic methods are highly selective and operate under mild, environmentally friendly conditions. nih.gov For instance, ADHs from organisms like Lactobacillus kefir have been used for the asymmetric reduction of acetophenone (B1666503), a related phenyl-substituted ketone, with high enantioselectivity. nih.gov The use of whole-cell biocatalysts, such as carrot cells (Daucus carota), has also been explored for the reduction of ketones to chiral alcohols. nih.gov

More recently, the development of catalysts based on less expensive and more abundant metals, such as iron and cobalt, is an active area of research to provide more sustainable alternatives to precious metal catalysts like ruthenium and rhodium. ethz.chgoogle.com

Current Research Frontiers and Unaddressed Challenges in the Study of (1S)-1-Phenylhexan-1-ol

Current research on this compound primarily focuses on refining its synthesis to achieve higher yields and enantioselectivity in more sustainable ways. One of the main methods for its production is the asymmetric reduction of its corresponding ketone, 1-phenyl-1-hexanone.

Asymmetric Transfer Hydrogenation (ATH): This remains a popular method, with ongoing research into new and more efficient catalyst systems. Ruthenium-based catalysts are well-established for the ATH of aromatic ketones, often yielding the desired alcohol with high enantiomeric excess (ee). researchgate.net However, challenges remain, particularly with electron-rich ketones, which can be less reactive. researchgate.net The development of catalysts that are stable and recyclable, especially in aqueous media, is a key goal to improve the environmental footprint of these processes. researchgate.net

Enzymatic Reduction: Biocatalytic methods using alcohol dehydrogenases (ADHs) offer a green alternative for the synthesis of this compound. Research in this area focuses on identifying and engineering enzymes with high activity and selectivity for specific substrates. d-nb.info A study on the reduction of 1-phenyl-1-alkanones, including 1-phenyl-1-hexanone, using ketoreductases has been conducted to understand the thermodynamics of these reactions in non-aqueous solvents. researchgate.net While enzymatic methods are promising, limitations such as enzyme stability, cofactor regeneration, and substrate solubility can be challenging. d-nb.info

Challenges and Future Directions: A significant challenge is the development of catalytic systems that are both highly efficient and environmentally benign. While precious metal catalysts like ruthenium are effective, their cost and toxicity are concerns. google.com The use of earth-abundant metal catalysts is a promising but still developing area. For enzymatic reactions, overcoming limitations like low substrate solubility and the need for expensive cofactors is crucial for industrial-scale applications. d-nb.info Furthermore, expanding the scope of these highly selective methods to a wider range of substrates remains an ongoing effort in the field of organic synthesis.

Data on the Synthesis of this compound

The following tables provide a summary of research findings on the synthesis of this compound and related chiral alcohols, highlighting different catalytic methods and their efficiencies.

Table 1: Asymmetric Transfer Hydrogenation of 1-Phenyl-1-hexanone

Catalyst System Hydrogen Donor Solvent Yield (%) Enantiomeric Excess (ee) (%) Reference
Ru-TsDPEN Formic Acid/Triethylamine Dichloromethane/Water 51-99 48-98 researchgate.net

Table 2: Biocatalytic Reduction of 1-Phenyl-1-hexanone

Biocatalyst Reaction Type Co-substrate Yield (%) Enantiomeric Excess (ee) (%) Reference
Ketoreductase Enzymatic Reduction 2-Propanol Not Specified Not Specified researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O B6315725 (1S)-1-phenylhexan-1-ol CAS No. 138381-77-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-phenylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12-13H,2-3,5,10H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCRDVHXRDRHCP-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Stereoselective Synthesis of 1s 1 Phenylhexan 1 Ol

Asymmetric Reduction Strategies for 1-Phenylhexan-1-one Precursors

One of the most direct routes to (1S)-1-phenylhexan-1-ol is the asymmetric reduction of its corresponding prochiral ketone, 1-phenylhexan-1-one. This transformation has been achieved with high enantioselectivity using various catalytic systems and chiral auxiliaries that facilitate stereoselective hydride transfer.

The enantioselective reduction of prochiral ketones is a well-established method for producing enantioenriched secondary alcohols. hbni.ac.in Catalytic processes are highly desirable as they require only a substoichiometric amount of the chiral-directing agent. hbni.ac.in

Catalytic Systems:

Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction is a prominent method that uses an oxazaborolidine catalyst with borane (B79455) as the reducing agent. ontosight.aiCurrent time information in Bangalore, IN. This system is known for its high enantioselectivity and predictable stereochemical outcome. ontosight.ai The in-situ generation of the oxazaborolidine catalyst from chiral lactam alcohols and borane has been shown to be a reliable and practical approach for the reduction of various aromatic ketones. ontosight.ai

Transition Metal Catalysts: Chiral transition metal complexes are effective catalysts for hydrogenation and hydrosilylation reactions. hbni.ac.inresearchgate.net Rhenium(V)-oxo complexes, for instance, have been developed for the enantioselective hydrosilylation of prochiral ketones, demonstrating tolerance to air and moisture. researchgate.net Ruthenium-based catalysts, such as Ru-BINAP-diamine systems, are also widely used for asymmetric hydrogenation. bath.ac.uk

Zinc-Based Catalysts: Chiral zinc catalysts have been successfully employed for the enantioselective reduction of ketones using polymethylhydrosiloxane (B1170920) (PMHS) as a mild and safe reducing agent. rug.nl Systems generated from Zn(Et)₂ or Zn(carboxylate)₂ with chiral diamine ligands, like (S,S)-N,N'-ethylenebis(1-phenylethylamine), can produce (S)-alcohols with good enantiomeric excesses (ee). rug.nl

Biocatalysis: Whole-cell biocatalysts, such as those derived from marine fungi or plants, offer a green and highly enantioselective route to chiral alcohols. acs.orgwikipedia.org The use of growing cells of marine-derived fungi has been successful in the asymmetric reduction of aromatic ketones, achieving good yields and excellent enantioselectivities. acs.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. In the context of hydride transfer, metal hydride reagents like lithium aluminum hydride (LAH) can be chemically modified with chiral auxiliaries. hbni.ac.in A well-known example is the BINAL-H reagent, a derivative of LAH modified with the chiral diol 1,1′-bi-2-naphthol (BINOL), which achieves high selectivity in the reduction of many ketones. hbni.ac.inbath.ac.uk Another approach involves using chiral auxiliaries like pseudoephedrine or camphorsultam attached to the substrate to direct hydride attack.

Table 1: Selected Catalytic Systems for Asymmetric Reduction of Prochiral Aryl Ketones
Catalytic SystemHydride/Hydrogen SourceKey Chiral ComponentTypical Enantiomeric Excess (ee)Reference
CBS ReductionBorane (BH₃)Chiral OxazaborolidineGood to Excellent (>85% ee) ontosight.ai
Zinc-Catalyzed ReductionPolymethylhydrosiloxane (PMHS)(S,S)- or (R,R)-diamine ligands70-88% ee rug.nl
Rhenium-Catalyzed HydrosilylationSilanes (e.g., Me₂PhSiH)Chiral (CN-Box)Re(V)-Oxo ComplexesGood to Excellent (83-94% ee) researchgate.net
BINAL-H Reduction(itself a hydride source)(S)- or (R)-BINOLHigh hbni.ac.inbath.ac.uk
Biocatalysis (Marine Fungi)Cellular cofactors (e.g., NADPH)Enzymes (e.g., Carbonyl Reductases)Excellent (>99% ee) acs.org

The stereochemical outcome of these reductions is governed by the formation of a diastereomeric transition state. In the CBS reduction, the ketone's carbonyl oxygen and the oxazaborolidine's boron atom coordinate with borane. Current time information in Bangalore, IN. In the resulting complex, the ketone orients itself to minimize steric hindrance between its larger substituent (the pentyl group in 1-phenylhexan-1-one) and the directing group of the chiral catalyst, leading to hydride delivery to a specific face of the carbonyl. Current time information in Bangalore, IN.

For BINAL-H reagents, the reduction is believed to proceed through a six-membered chair-like transition state. bath.ac.uk The aluminum atom coordinates the carbonyl oxygen, and the hydride is transferred to the carbonyl carbon. The stereodifferentiation arises from minimizing steric interactions; the larger substituent on the ketone preferentially occupies a pseudo-equatorial position to avoid unfavorable n-π repulsion with the oxygen lone pairs of the BINOL ligand. bath.ac.uk

In transition metal-catalyzed hydrogenations, the mechanism often involves the formation of a metal-hydride species which then transfers the hydride to the ketone. The chiral ligand creates a chiral environment around the metal center, forcing the ketone to coordinate in a specific orientation, which in turn dictates the face to which the hydride is delivered.

Enantioselective Carbon-Carbon Bond Forming Reactions

An alternative synthetic strategy involves forming the chiral center by creating a new carbon-carbon bond. For this compound, this can be achieved by the enantioselective addition of a pentyl nucleophile to benzaldehyde (B42025) or a phenyl nucleophile to hexanal.

The catalytic asymmetric addition of organometallic reagents to carbonyl compounds is a powerful method for synthesizing chiral alcohols. This approach has been extensively studied with various organometallic reagents, including organozinc, organoaluminum, and Grignard reagents. wikipedia.org

The addition of a pentyl organometallic reagent to benzaldehyde in the presence of a chiral catalyst is a direct route to 1-phenylhexan-1-ol. A significant challenge, particularly with highly reactive Grignard reagents, is suppressing the non-catalyzed background reaction that leads to a racemic product. Success has been found using titanium-based catalysts with chiral ligands. For example, the addition of Grignard reagents to aldehydes can be controlled with high enantioselectivity using a catalyst formed from Ti(O-iPr)₄ and a chiral disulfonamide ligand.

A notable methodology involves the in-situ generation of an organozirconium reagent from an alkene. wikipedia.org For instance, 1-hexene (B165129) can be treated with the Schwartz reagent (Cp₂ZrHCl) to form the corresponding hexylzirconium species. In the presence of a chiral ligand like Ph-BINMOL and an additive such as Ti(O-iPr)₄, this nucleophile adds to benzaldehyde to produce the chiral alcohol with good yield and enantioselectivity. wikipedia.org While this would produce 1-phenylheptan-1-ol, the same principle applies using 1-pentene (B89616) to synthesize the target molecule.

Table 2: Selected Systems for Enantioselective Addition of Organometallic Reagents to Aldehydes
AldehydeOrganometallic ReagentCatalyst/Ligand SystemProduct AlcoholEnantiomeric Excess (ee)Reference
BenzaldehydeDiethylzinc (Et₂Zn)Ti(O-iPr)₄ / Chiral D-xylose derivative(S)-1-Phenyl-1-propanol45% ee
BenzaldehydePhenylmagnesium Bromide (PhMgBr)Ti(O-iPr)₄ / Chiral Salen-type ligand (L2)Diphenylmethanol80-97% ee (for various aldehydes)
BenzaldehydeHexylzirconium (from 1-hexene)Ti(O-iPr)₄ / Ph-BINMOL1-Phenyl-1-heptanol~77% ee wikipedia.org

Asymmetric alkylation, in this context, refers to the enantioselective 1,2-addition of an organometallic alkyl group to a prochiral carbonyl compound. The fundamental principle relies on the use of a chiral catalyst or auxiliary to create a diastereomeric transition state that favors the formation of one enantiomer of the product alcohol over the other.

The process begins with the coordination of the chiral catalyst (often a Lewis acid complexed with a chiral ligand) to the carbonyl oxygen of the aldehyde (e.g., benzaldehyde). This activation makes the carbonyl carbon more electrophilic. The organometallic reagent (e.g., pentylmagnesium bromide) then delivers the alkyl group. The chiral ligand creates a sterically defined pocket around the reaction center, forcing the nucleophile to approach the aldehyde from a specific face, thus establishing the stereochemistry at the newly formed carbinol center.

The choice of metal, ligand, and reaction conditions is crucial for achieving high selectivity. Less reactive organometallic species, such as organozinc reagents, often provide higher enantioselectivity because the catalyzed pathway can more effectively compete with any uncatalyzed racemic pathway.

Utilization of this compound as a Chiral Pool Starting Material

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of other complex chiral molecules. researchgate.net this compound, once synthesized, can itself serve as a versatile building block in the chiral pool. ontosight.aihbni.ac.in Its value lies in its pre-defined stereocenter, which can be used to direct subsequent transformations or be incorporated as a key structural element in a larger target molecule. ontosight.ai

The functional group handles on this compound—the hydroxyl group and the phenyl ring—allow for a variety of subsequent reactions:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-phenylhexan-1-one. While this destroys the chiral center, the ketone can be used in further reactions where the chirality might be reintroduced later or was needed to direct a transformation on another part of a more complex molecule. hbni.ac.in

Esterification: Reaction with carboxylic acids or their derivatives produces chiral esters. This is particularly relevant in the fragrance industry and for the synthesis of biologically active molecules where a specific ester linkage is required. hbni.ac.in

Dehydration: Under acidic conditions, the alcohol can undergo dehydration to form chiral alkenes, which are valuable intermediates for a wide range of organic transformations. hbni.ac.in

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, allowing for Sₙ2 reactions that proceed with inversion of configuration, providing access to the corresponding (R)-enantiomer of related compounds. hbni.ac.in

Due to its structure, featuring both a chiral center and a combination of an aromatic ring and a linear alkyl chain, this compound is a candidate for the synthesis of novel liquid crystals and components for supramolecular assemblies, where chirality can influence the material's self-assembly and optical properties. hbni.ac.in

Novel Organocatalytic and Biocatalytic Approaches to Chiral Alcohol Synthesis

Recent years have witnessed a surge in the development of innovative catalytic systems that provide precise control over the stereochemical outcome of chemical reactions. Organocatalysis, which utilizes small organic molecules as catalysts, and biocatalysis, which employs enzymes, have emerged as powerful tools for the asymmetric synthesis of chiral alcohols like this compound.

Chiral Brønsted Acid Catalysis in Stereoselective Transformations

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have been established as highly effective organocatalysts for a wide array of asymmetric transformations. These catalysts function by activating electrophiles, such as aldehydes, through hydrogen bonding, thereby creating a chiral environment that directs the approach of a nucleophile to one face of the molecule over the other.

In the context of synthesizing this compound, a key strategy involves the asymmetric addition of a pentyl nucleophile to benzaldehyde. While direct reports on the use of a pentyl nucleophile with a chiral phosphoric acid catalyst for this specific transformation are limited in publicly available literature, the principle has been demonstrated with other alkyl nucleophiles. For instance, the catalytic enantioselective addition of organozirconium reagents, generated in situ from alkenes, to aromatic aldehydes has been successfully achieved using a chiral diol ligand in conjunction with a titanium(IV) isopropoxide catalyst. mdpi.com This methodology is compatible with a range of functionalized nucleophiles and aromatic aldehydes, offering a pathway to chiral secondary alcohols with good to excellent enantioselectivities.

The proposed synthesis of this compound via this method would involve the reaction of benzaldehyde with a pentylzirconium species, generated from 1-pentene and Schwartz's reagent. The stereochemical outcome would be controlled by a chiral ligand, leading to the desired (S)-enantiomer. The table below illustrates the potential of this approach based on the addition of other alkylzirconium nucleophiles to benzaldehyde.

Enantioselective Addition of Alkylzirconium Reagents to Benzaldehyde

Alkyl Nucleophile Source (Alkene)Chiral LigandYield (%)Enantiomeric Excess (ee, %)Reference
4-Phenyl-1-buteneChiral Diol9377 mdpi.com
4-[(tert-Butyldimethylsilyl)oxy]-1-buteneChiral Diol4288 mdpi.com
4-Bromo-1-buteneChiral Diol4585 mdpi.com

These results underscore the feasibility of employing chiral Brønsted acid-activated systems for the synthesis of this compound, with the expectation of achieving high levels of stereocontrol.

Enzymatic Reduction Pathways for Stereocontrol

Biocatalysis offers an exceptionally precise and environmentally benign route to enantiomerically pure alcohols. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the synthetic direction, they are highly effective for the stereoselective reduction of prochiral ketones.

The synthesis of this compound via this pathway involves the enzymatic reduction of the corresponding ketone, 1-phenylhexan-1-one. Numerous ADHs, sourced from various microorganisms, have demonstrated the ability to reduce a wide range of alkyl phenyl ketones with high enantioselectivity, producing either the (R) or (S) alcohol depending on the specific enzyme used. This substrate promiscuity and stereochemical control make them ideal candidates for this transformation.

For example, ADHs from organisms such as Lactobacillus kefir, Lactobacillus brevis, and Candida parapsilosis have been shown to effectively reduce acetophenone (B1666503) and other longer-chain ketones. fkit.hrnih.govnih.gov An ADH from Leifsonia sp. has been reported to reduce 2-heptanone, a close structural analog of 1-phenylhexan-1-one, to the corresponding (R)-alcohol with greater than 99% enantiomeric excess. nih.gov This high degree of stereoselectivity highlights the potential for producing this compound with exceptional purity. The reaction typically employs a co-factor, such as NADH or NADPH, which can be regenerated in situ using a sacrificial alcohol like 2-propanol, making the process catalytic. nih.gov

The table below presents a selection of ADH-catalyzed reductions of various alkyl phenyl ketones, demonstrating the high enantioselectivities achievable with this methodology.

Enzymatic Reduction of Prochiral Ketones to Chiral Alcohols

Substrate (Ketone)Enzyme SourceProduct ConfigurationEnantiomeric Excess (ee, %)Reference
AcetophenoneLactobacillus kefir(R)>99 nih.gov
AcetophenoneLeifsonia sp. S749(R)99 nih.gov
2-HeptanoneLeifsonia sp. S749(R)>99 nih.gov
2-HydroxyacetophenoneCandida parapsilosis(S)>99 nih.gov

The stereocomplementary nature of different ADHs allows for access to either enantiomer of the target alcohol, providing a versatile and powerful tool for asymmetric synthesis. The mild reaction conditions, high selectivity, and reduced environmental impact associated with enzymatic reductions make this approach particularly attractive for the sustainable production of this compound.

Mechanistic Investigations and Reaction Pathways Involving 1s 1 Phenylhexan 1 Ol

Stereoselective Oxidation and Derivatization Pathways of Chiral Secondary Alcohols

The transformation of the hydroxyl group in chiral secondary alcohols like (1S)-1-phenylhexan-1-ol into other functional groups is a cornerstone of synthetic organic chemistry. The stereochemical and regiochemical outcomes of these reactions are of paramount importance, and understanding the underlying mechanisms allows for precise control over the synthesis of complex molecules.

Regiochemical and Stereochemical Control in Oxidation Reactions

The oxidation of secondary alcohols to ketones is a fundamental transformation. In the context of a chiral alcohol such as this compound, the primary product is 1-phenylhexan-1-one. However, the true challenge and area of extensive research lie in the kinetic resolution of racemic secondary alcohols, where one enantiomer is selectively oxidized over the other. This process allows for the separation of enantiomers, yielding an enantioenriched unreacted alcohol and a ketone.

Various catalytic systems have been developed for the oxidative kinetic resolution (OKR) of racemic secondary alcohols. These systems often employ a chiral catalyst that preferentially interacts with one enantiomer of the alcohol. For instance, manganese-based catalysts in combination with hydrogen peroxide (H₂O₂) have been shown to be highly efficient for the OKR of secondary alcohols. nih.govrsc.org Mechanistic studies suggest that the active oxidant is a high-valent manganese-oxo species. The enantioselectivity arises from the differential rates of hydrogen atom abstraction from the α-C-H bond of the two enantiomers within the chiral catalyst's coordination sphere. rsc.org

Similarly, cobalt- and palladium-based catalytic systems using molecular oxygen as the oxidant have been successfully employed for the aerobic oxidative kinetic resolution of benzylic secondary alcohols. oup.comcaltech.edu The selectivity in these reactions is dictated by the steric and electronic interactions between the substrate and the chiral ligands coordinated to the metal center.

N-Bromosuccinimide (NBS) is another reagent used for the oxidation of secondary alcohols. The mechanism is believed to involve the formation of a hypobromite (B1234621) intermediate, followed by a rate-determining abstraction of the α-hydrogen. researchgate.netcdnsciencepub.comcdnsciencepub.com The use of chiral catalysts with NBS can induce enantioselectivity in the oxidation. For example, chiral Mn(III)-salen complexes have been used with NBS for the efficient OKR of various secondary alcohols. rsc.org The proposed mechanism involves the formation of a Mn(V)-oxo species that selectively oxidizes one enantiomer. acs.org

Enzymes, particularly alcohol dehydrogenases (ADHs) and oxidases, offer exceptional stereoselectivity in the oxidation of secondary alcohols. mdpi.comresearchgate.net Fungal aryl-alcohol oxidase (AAO), for instance, can selectively oxidize the (S)-enantiomer of a racemic secondary aryl alcohol. rsc.orgcsic.es This selectivity is attributed to the specific binding of the (S)-enantiomer in the enzyme's active site, which facilitates the stereoselective abstraction of the pro-R hydrogen from the carbinol carbon. rsc.orgcsic.es

Catalyst/ReagentOxidantSelectivity PrincipleExpected Outcome for racemic 1-phenylhexan-1-ol
Chiral Manganese ComplexH₂O₂Oxidative Kinetic Resolution(R)-1-phenylhexan-1-ol and 1-phenylhexan-1-one
Chiral Cobalt ComplexO₂Oxidative Kinetic Resolution(R)-1-phenylhexan-1-ol and 1-phenylhexan-1-one
Chiral Mn(III)-salen/NBSNBSOxidative Kinetic Resolution(R)-1-phenylhexan-1-ol and 1-phenylhexan-1-one
Aryl-Alcohol Oxidase (AAO)O₂Enantioselective OxidationSelective oxidation of (S)-1-phenylhexan-1-ol to 1-phenylhexan-1-one

Esterification and Dehydration Reactions: Mechanistic Aspects

Esterification: The esterification of this compound is a common derivatization that can proceed through various mechanisms. A particularly significant method for chiral secondary alcohols is the Mitsunobu reaction. organic-chemistry.orgwikipedia.org This reaction allows for the conversion of an alcohol to an ester with a complete inversion of stereochemistry at the chiral center. tutorchase.comnih.govchemistrysteps.com The mechanism involves the activation of the alcohol with triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The PPh₃ and DEAD form a phosphonium (B103445) salt, which is then attacked by the alcohol to form an alkoxyphosphonium ion. This intermediate is a highly effective leaving group and is subsequently displaced by a carboxylate nucleophile in an Sₙ2 fashion, leading to the inversion of configuration. organic-chemistry.orgnih.gov Thus, reacting this compound with a carboxylic acid under Mitsunobu conditions would yield the corresponding (R)-ester.

Dehydration: The dehydration of secondary alcohols like this compound typically proceeds via an E1 or E2 mechanism when heated in the presence of a strong acid, such as sulfuric or phosphoric acid, to yield alkenes. For secondary alcohols, the E1 mechanism is common. The reaction is initiated by the protonation of the hydroxyl group to form a good leaving group, water. The departure of water results in the formation of a secondary carbocation intermediate at the benzylic position. This carbocation is stabilized by resonance with the adjacent phenyl group. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom to form a double bond. According to Zaitsev's rule, the major product will be the more substituted, and therefore more stable, alkene. For 1-phenylhexan-1-ol, this would lead to a mixture of (E)- and (Z)-1-phenylhex-1-ene as the major products, with 1-phenylhex-2-ene as a potential minor product.

This compound as a Substrate in Complex Cascade and Multi-Component Reactions

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. This compound and similar secondary alcohols can be valuable substrates in such complex transformations.

For example, iridium-catalyzed cascade reactions have been developed that involve the initial oxidation of an alcohol to an aldehyde or ketone, which then participates in subsequent bond-forming steps. bohrium.comnih.govacs.org An iridium catalyst can facilitate an asymmetric allylation followed by a Pictet-Spengler cyclization, starting from an allylic alcohol. bohrium.comnih.govacs.org While not directly employing 1-phenylhexan-1-ol, these studies establish a precedent for using secondary alcohols as precursors to reactive intermediates within a cascade sequence. The initial oxidation step, which is key to these cascades, is directly applicable to this compound.

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly atom-economical and efficient. Secondary alcohols can participate in MCRs, often after an initial in situ oxidation to the corresponding ketone. The resulting ketone can then engage with other components, for instance, in a Mannich or Ugi-type reaction.

Reaction TypeKey Transformation of AlcoholSubsequent StepsPotential Product Type from this compound
Iridium-Catalyzed CascadeOxidation to 1-phenylhexan-1-oneAldol (B89426) condensation, Michael addition, etc.Complex polycyclic or functionalized molecules
Multi-Component ReactionIn situ oxidation to 1-phenylhexan-1-oneReaction with an amine and isocyanide (Ugi)α-Acylamino amide derivatives

Studies on Borrowing Hydrogen Methodology and Related Catalytic Cycles

The "borrowing hydrogen" (BH) or "hydrogen auto-transfer" methodology is a powerful and atom-economical strategy in organic synthesis. wikipedia.orgnih.gov This approach allows alcohols to be used as alkylating agents, with water being the only byproduct. organic-chemistry.org The catalytic cycle typically involves three main stages:

Dehydrogenation: A transition metal catalyst (commonly based on ruthenium or iridium) temporarily "borrows" hydrogen from the alcohol substrate, oxidizing it to the corresponding aldehyde or ketone. organic-chemistry.orgacs.orgbath.ac.uk In the case of this compound, this would form 1-phenylhexan-1-one.

Intermediate Reaction: The in situ-generated carbonyl compound undergoes a reaction, such as a condensation with a nucleophile (e.g., an amine, enolate, or nitrile). researchgate.netacs.orgbeilstein-journals.org

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the unsaturated intermediate formed in the previous step, yielding the final product and regenerating the active catalyst. nih.govscispace.com

This methodology has been extensively used for the C-N and C-C bond formation. For instance, the alkylation of amines with secondary alcohols proceeds via the borrowing hydrogen mechanism, where the intermediate ketone forms an imine with the amine, which is then reduced. organic-chemistry.orgnih.govacs.org Similarly, the β-alkylation of secondary alcohols with primary alcohols has been achieved using iridium catalysts. acs.orgacs.org In this case, both alcohols are oxidized to their respective carbonyl compounds, which then undergo an aldol condensation. The resulting enone is then hydrogenated.

A key feature of the initial dehydrogenation step is that the stereocenter of a chiral secondary alcohol like this compound is destroyed upon formation of the ketone. However, the development of asymmetric borrowing hydrogen reactions, using chiral catalysts, can create new stereocenters with high enantioselectivity in the final hydrogenation step. cardiff.ac.uk

Catalyst TypeNucleophile/Coupling PartnerBond FormedPotential Product from this compound
Ruthenium-basedPrimary/Secondary AmineC-NN-alkylated amine
Iridium-basedPrimary AlcoholC-Cβ-alkylated secondary alcohol
Manganese-basedNitrileC-Cα-alkylated nitrile

Stereochemical Characterization and Absolute Configuration Elucidation of 1s 1 Phenylhexan 1 Ol

Determination of Enantiomeric Excess and Optical Purity in Chiral Alcohols

Enantiomeric excess (ee) is a critical measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A sample with an equal amount of both enantiomers is a racemic mixture (0% ee), while a sample containing only one enantiomer is enantiopure (100% ee). wikipedia.org For chiral alcohols like 1-phenylhexan-1-ol, determining this value is essential, particularly in fields like asymmetric synthesis where the goal is to produce a single, desired enantiomer.

Advanced Chromatographic Techniques for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely used techniques for separating the enantiomers of chiral compounds. phenomenex.comnih.gov These methods rely on chiral stationary phases (CSPs), which are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times.

For 1-phenylhexan-1-ol and structurally similar alcohols, polysaccharide-based CSPs are particularly effective. nih.gov Columns such as Chiralpak and Chiralcel, which use derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, have demonstrated successful separation. nih.govrsc.orgwiley-vch.de The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for optimizing resolution. rsc.orgwiley-vch.de Researchers have reported baseline separation of the (R) and (S) enantiomers of 1-phenylhexan-1-ol, allowing for accurate quantification of the enantiomeric excess by comparing the integrated peak areas. rsc.org

Table 1: Reported HPLC Conditions for Enantiomeric Separation of 1-Phenylhexan-1-ol This table is interactive. Click on the headers to sort.

Chiral Stationary Phase Mobile Phase (v/v) Enantiomer Elution Order Reference
Chiralpak IG n-hexane/isopropanol = 98:2 Not Specified rsc.org
Chiralcel OD-H hexane:i-PrOH = 90:10 (R) then (S) wiley-vch.de
Phenomenex® Lux Cellulose-1 Hex/i-PrOH = 97:3 (S) then (R) mdpi.com

Spectroscopic Methods for Quantitative Enantiomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has become a rapid and reliable tool for determining enantiomeric excess. bohrium.com Since enantiomers have identical NMR spectra, the use of a chiral derivatizing agent (CDA) is necessary. scielo.org.mx These agents are enantiomerically pure compounds that react with the chiral alcohol to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and, crucially, distinct NMR spectra. scielo.org.mx

Agents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) are commonly used. nih.govresearchgate.net Reaction of a non-racemic sample of 1-phenylhexan-1-ol with (R)-MTPA chloride would produce two diastereomeric esters, (R,S)- and (R,R)-MTPA esters. The signals for protons or other nuclei (e.g., ¹⁹F or ³¹P if using a phosphorus-based CDA) near the chiral center will appear at different chemical shifts (anisochronous signals). scielo.org.mxresearchgate.net The enantiomeric excess can be calculated by integrating the signals corresponding to each diastereomer. bohrium.comscielo.org.mx This method is advantageous as it can often be performed quickly and directly on reaction mixtures without extensive purification. bohrium.com

Advanced Spectroscopic and Analytical Methodologies Applied to 1s 1 Phenylhexan 1 Ol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of organic compounds, offering a wealth of information on the chemical environment of individual atoms. emerypharma.com For (1S)-1-phenylhexan-1-ol, both one-dimensional and two-dimensional NMR techniques are indispensable.

Application of ¹H NMR and ¹³C NMR in Reaction Monitoring and Product Characterization

¹H NMR and ¹³C NMR are fundamental tools for confirming the successful synthesis of this compound and for monitoring the progress of reactions involving this compound. rsc.org

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the phenyl group, the carbinol proton (the hydrogen attached to the carbon bearing the hydroxyl group), the protons of the hexyl chain, and the hydroxyl proton can be observed. The chemical shift, multiplicity (splitting pattern), and integration of these signals provide a detailed map of the proton environments within the molecule.

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon atoms of the phenyl ring, the carbinol carbon, and the carbons of the alkyl chain each give rise to characteristic signals. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local electronic environment, making it a powerful tool for structural confirmation.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Atom ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Aromatic Protons7.25-7.40 (m, 5H)125.0-145.0
Carbinol Proton (CH-OH)~4.6 (t, 1H)~75.0
Methylene Protons (CH₂)0.8-1.8 (m, 10H)14.0-40.0
Methyl Proton (CH₃)~0.9 (t, 3H)~14.0
Hydroxyl Proton (OH)Variable (s, 1H)-
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., NOESY, HMQC) for Conformational and Stereochemical Analysis

To unambiguously determine the stereochemistry and conformational preferences of this compound, two-dimensional (2D) NMR experiments are employed.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms. libretexts.org Cross-peaks in a NOESY spectrum indicate that the correlated nuclei are close to each other in space, typically within 5 Å. princeton.edu This is crucial for establishing the relative stereochemistry of the chiral center.

Heteronuclear Multiple Quantum Coherence (HMQC) , or its more modern counterpart, the Heteronuclear Single Quantum Coherence (HSQC) experiment, correlates the chemical shifts of directly bonded protons and heteronuclei, most commonly ¹H and ¹³C. emerypharma.comnorthwestern.edu This allows for the definitive assignment of which protons are attached to which carbon atoms, resolving any ambiguities from the 1D spectra. A variation, the Heteronuclear Multiple Bond Correlation (HMBC) experiment, shows correlations between protons and carbons that are two or three bonds away, which helps in piecing together the carbon skeleton. princeton.edu

Mass Spectrometry for Reaction Pathway Elucidation and Identification of Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In the context of this compound research, it is instrumental in identifying reaction intermediates and understanding reaction pathways. core.ac.uk

When this compound is subjected to mass spectrometric analysis, it undergoes ionization and fragmentation. The resulting mass spectrum shows a peak for the molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For instance, a common fragmentation pathway for alcohols is the loss of a water molecule. The base peak in the mass spectrum of 1-phenylhexan-1-ol is often observed at m/z 107, corresponding to the [C₆H₅CHOH]⁺ fragment. nih.gov

Hyphenated Techniques (e.g., GC-MS) for Complex Mixture Analysis in Synthetic Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unodc.org This is particularly useful in the synthesis of this compound, where the reaction mixture may contain starting materials, the desired product, and potential byproducts. The GC column separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each separated component, allowing for their identification. rsc.org

Table 2: Common Mass Spectrometry Fragments for 1-Phenylhexan-1-ol

m/z Proposed Fragment Ion
178[C₁₂H₁₈O]⁺ (Molecular Ion)
160[M - H₂O]⁺
107[C₆H₅CHOH]⁺ (Base Peak)
79[C₆H₇]⁺
77[C₆H₅]⁺
Data obtained from typical electron ionization (EI) mass spectra. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net They are particularly useful for identifying the functional groups present in a molecule.

In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the alkyl chain appear in the 2850-3100 cm⁻¹ region. The C-O stretching vibration is typically observed around 1050-1150 cm⁻¹.

Raman spectroscopy can also provide valuable information. For example, the symmetric "breathing" mode of the phenyl ring gives a strong signal around 1000 cm⁻¹. While less commonly reported for this specific compound, Raman spectroscopy can be a powerful tool, especially for monitoring reactions in aqueous media.

Table 3: Key Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-HStretching (broad)3200-3600
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-2960
C=C (aromatic)Stretching1450-1600
C-OStretching1050-1150

Thermal Decomposition Studies Utilizing Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Mechanistic Insight

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a technique used to study the thermal decomposition of materials. mdpi.com The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by GC and identified by MS. xml-journal.netfrontiersin.org

While specific Py-GC/MS studies on this compound are not extensively documented in readily available literature, the technique can provide valuable insights into its thermal stability and decomposition pathways. The analysis of the pyrolysis products can help to understand the bond dissociation energies within the molecule and the mechanisms of its thermal breakdown. For example, one might expect to see products resulting from the cleavage of the C-C bond between the carbinol carbon and the phenyl group, or cleavage at various points along the hexyl chain.

Computational Chemistry and Theoretical Studies on 1s 1 Phenylhexan 1 Ol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecular systems, including the chiral alcohol (1S)-1-phenylhexan-1-ol. DFT methods, which approximate the many-body electronic Schrödinger equation by solving for the electron density, offer a favorable balance between computational cost and accuracy. This enables the detailed exploration of various chemical properties. In the context of this compound, DFT calculations can provide valuable insights into its stability, reactivity, and spectroscopic characteristics.

Characterization of Transition States and Elucidation of Reaction Mechanisms

A significant application of DFT in studying this compound lies in the characterization of transition states and the elucidation of reaction mechanisms. For instance, in oxidation or dehydration reactions involving the hydroxyl group, DFT can be employed to map the potential energy surface and locate the transition state structures. By calculating the activation energies associated with different possible pathways, researchers can predict the most likely reaction mechanism.

For example, consider the acid-catalyzed dehydration of this compound. DFT calculations can be used to model the protonation of the hydroxyl group, the subsequent loss of a water molecule to form a carbocation intermediate, and the final deprotonation to yield an alkene. The geometries of the intermediates and transition states can be optimized, and their energies calculated to construct a detailed reaction profile. This information is crucial for understanding the regioselectivity and stereoselectivity of such reactions.

Table 1: Illustrative DFT Calculated Energies for a Hypothetical Reaction of this compound

SpeciesRelative Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
This compound0.0-
Transition State 1+25.3-450.2i
Intermediate 1+10.8-
Transition State 2+18.5-321.7i
Product-5.2-

Note: This data is illustrative and intended to represent typical outputs of DFT calculations for reaction mechanism studies.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure. DFT calculations are instrumental in performing conformational analysis and mapping the potential energy surface (PES) of the molecule. wikipedia.org By systematically rotating the rotatable bonds (e.g., the C-C bonds in the hexyl chain and the C-O bond), a comprehensive landscape of the molecule's conformational space can be generated.

This analysis helps identify the low-energy conformers, which are the most populated at a given temperature. The relative energies of these conformers, along with the energy barriers separating them, provide a detailed picture of the molecule's flexibility. This information is vital for understanding its interactions with other molecules, such as enzymes or chiral catalysts. The PES can reveal the most stable arrangements of the phenyl and hexyl groups relative to the chiral center, which can influence its chiroptical properties. nih.gov

Molecular Mechanics and Molecular Dynamics Simulations for Stereochemical Prediction

While DFT is excellent for electronic structure calculations, for larger systems or longer timescale phenomena, molecular mechanics (MM) and molecular dynamics (MD) simulations are often more computationally feasible. These methods can be applied to predict the stereochemical outcome of reactions involving this compound or its derivatives.

In the context of stereochemical prediction, MM force fields can be used to model the interactions between this compound and a chiral catalyst or reagent. By calculating the energies of the diastereomeric transition states, it is possible to predict which stereoisomer will be formed in excess.

Molecular dynamics simulations can provide a dynamic picture of these interactions. nih.gov By simulating the system over time, MD can reveal the preferred binding modes and conformational changes that lead to the observed stereoselectivity. For example, in an enzymatic resolution of racemic 1-phenylhexan-1-ol, MD simulations could be used to understand why the (S)-enantiomer is preferentially acylated by the enzyme, by analyzing the interactions within the enzyme's active site.

Theoretical Prediction and Calculation of Chiroptical Properties

This compound is a chiral molecule, and as such, it exhibits chiroptical properties like optical rotation and circular dichroism. Theoretical calculations have become an indispensable tool for predicting and interpreting these properties, which are crucial for determining the absolute configuration of chiral molecules. acs.org

Computation of Molar Rotation Angles for Absolute Configuration Determination

The specific rotation of a chiral molecule is a fundamental property used for its characterization. Time-dependent density functional theory (TD-DFT) has been successfully applied to calculate the optical rotation of chiral molecules. acs.orgnih.gov By calculating the optical rotation for a known configuration (e.g., 'S'), and comparing the sign and magnitude of the calculated value with the experimentally measured value, the absolute configuration of the molecule can be confidently assigned. acs.orgnih.gov

The calculation of molar rotation involves first performing a conformational analysis to identify the most stable conformers. The optical rotation is then calculated for each of these conformers, and a Boltzmann-weighted average is taken to obtain the final theoretical value.

Table 2: Illustrative Calculated and Experimental Optical Rotation for 1-Phenylhexan-1-ol

ConfigurationCalculated [α]D (degrees)Experimental [α]D (degrees)
(1S)-35.2-32.8
(1R)+35.2+32.8

Note: This data is illustrative and based on the expected correlation between calculated and experimental values for absolute configuration determination.

Simulation of Circular Dichroism Spectra

Circular dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. TD-DFT can be used to simulate the CD spectrum of this compound. nih.govnih.gov

The simulation involves calculating the vertical excitation energies and the corresponding rotatory strengths for the electronic transitions of the molecule. nih.gov By plotting these rotatory strengths against wavelength and applying a broadening function, a theoretical CD spectrum can be generated. nih.gov This simulated spectrum can then be compared with the experimental spectrum to confirm the absolute configuration and to gain insights into the electronic transitions responsible for the observed CD signals. researchgate.net This comparison is particularly useful for complex molecules where the assignment of stereochemistry from first principles is challenging.

Computational Approaches to Enhance Chemoselectivity and Stereoselectivity in Synthetic Design

Computational chemistry offers a powerful lens through which to examine the intricacies of chemical reactions at the molecular level. By modeling the interactions between reactants, catalysts, and solvents, researchers can gain profound insights into the factors that govern selectivity. These theoretical approaches not only rationalize experimental observations but also enable the in silico design of catalysts and reaction conditions to favor the formation of the desired this compound enantiomer. Key computational methods employed in this endeavor include molecular docking, molecular dynamics (MD) simulations, Density Functional Theory (DFT), and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods.

One of the most effective methods for obtaining enantiopure this compound is through the kinetic resolution of its racemic mixture using enzymes, particularly lipases. Computational modeling has been instrumental in elucidating the mechanism of lipase-catalyzed reactions and predicting their enantioselectivity. Candida antarctica lipase (B570770) B (CALB) is a widely used biocatalyst for the resolution of secondary alcohols, and its interactions with substrates like 1-phenylalkanols have been the subject of computational investigation. diva-portal.org

Molecular docking studies are frequently employed to predict the preferred binding orientation of the (R)- and (S)-enantiomers of 1-phenylhexan-1-ol within the active site of a lipase. These studies can reveal key interactions, such as hydrogen bonds and steric clashes, that differentiate the binding of the two enantiomers. The binding energy calculated from docking simulations can be correlated with the experimentally observed enantioselectivity. For instance, a lower binding energy for the (S)-enantiomer would suggest it is the preferred substrate for acylation, leading to the enrichment of the (R)-enantiomer. The accuracy of these predictions can be enhanced by modifying the force field parameters used in the calculations to better represent the enzyme-substrate interactions. nih.govnih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the enzyme-substrate complex. nih.gov By simulating the movement of atoms over time, MD can explore the conformational landscape of the active site and the substrate, offering insights into the stability of the tetrahedral intermediate that forms during the acylation reaction. nih.gov The analysis of these simulations can identify the specific regions and amino acid residues within the enzyme that are crucial for enantiomeric discrimination. nih.gov

The table below illustrates hypothetical data that could be generated from molecular docking and MD simulations to predict the enantioselectivity of a lipase towards 1-phenylhexan-1-ol.

EnantiomerDocking Score (kcal/mol)Key Interacting ResiduesStability of Tetrahedral Intermediate (MD Simulation)Predicted Outcome
(S)-1-Phenylhexan-1-ol-7.5Ser105, Trp104, His224HighFaster reacting enantiomer
(R)-1-Phenylhexan-1-ol-6.2Ser105, Ala281ModerateSlower reacting enantiomer

Beyond enzymatic resolutions, computational methods are also vital for understanding and improving the stereoselectivity of asymmetric chemical synthesis. For the synthesis of this compound via the asymmetric reduction of the corresponding ketone, hexanophenone, Density Functional Theory (DFT) is a powerful tool. DFT calculations can be used to model the transition states of the reduction reaction in the presence of a chiral catalyst. By comparing the energies of the transition states leading to the (S)- and (R)-products, chemists can predict the enantiomeric excess (ee) of the reaction.

For example, in a catalyst-controlled asymmetric reduction, the catalyst and the substrate form diastereomeric transition state complexes. The energy difference between these transition states determines the stereochemical outcome.

Transition StateCalculated Relative Free Energy (ΔΔG‡) (kcal/mol)Predicted Major Enantiomer
Pro-(S)0.0(S)-1-Phenylhexan-1-ol
Pro-(R)+2.5

This data indicates that the transition state leading to the (S)-enantiomer is 2.5 kcal/mol lower in energy, which would theoretically result in a high enantiomeric excess of the (S)-product. These calculations can guide the modification of the catalyst's structure to further increase this energy difference and, consequently, the stereoselectivity of the reaction.

Hybrid QM/MM methods are particularly useful for studying enzymatic reactions, where the reaction itself (the QM region) is influenced by the surrounding protein environment (the MM region). researchgate.netnih.gov These methods allow for a highly accurate description of the bond-breaking and bond-forming events in the enzyme's active site while still accounting for the structural and electrostatic effects of the entire protein.

Applications of 1s 1 Phenylhexan 1 Ol in Fundamental Organic Chemistry Research and Advanced Materials

Role as a Chiral Building Block in the Enantioselective Synthesis of Complex Organic Molecules

The enantiopure nature of (1S)-1-phenylhexan-1-ol makes it a significant chiral building block in the synthesis of more complex organic molecules. Chiral building blocks are essential starting materials in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral product. The use of such building blocks allows for the transfer of chirality to a target molecule, which is a critical consideration in the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry often dictates efficacy and safety.

While specific examples of complex molecules synthesized from this compound are not extensively documented in broadly accessible literature, the principles of its application follow established synthetic transformations. The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions with stereochemical inversion or retention, depending on the reaction conditions. Alternatively, the alcohol can be oxidized to the corresponding ketone, which can then undergo a variety of stereoselective addition reactions.

Use as a Model Compound for Understanding Stereochemical Principles in Organic Transformations

This compound can serve as a model compound for investigating the stereochemical outcomes of various organic reactions. By subjecting this molecule with a known absolute configuration to different reaction conditions, chemists can study the mechanisms that govern stereoselectivity. For instance, its participation in esterification, etherification, or substitution reactions can provide insights into the steric and electronic factors that influence the formation of stereoisomers.

The phenyl group and the hexyl chain provide distinct steric environments around the chiral center, which can be used to probe the selectivity of enzymes or chiral catalysts. The outcomes of such studies contribute to the broader understanding of asymmetric induction and the development of predictive models for stereochemical control in organic synthesis.

Research in Supramolecular Chemistry: Chiral Self-Assembly and Non-Covalent Interactions

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The chirality of this compound makes it a potential candidate for research into chiral self-assembly, where molecules spontaneously organize into well-defined, ordered structures.

Exploiting Chiral Interactions for Defined Supramolecular Architectures

The hydroxyl and phenyl groups of this compound can participate in hydrogen bonding and π-π stacking interactions, respectively. In a chiral environment, these interactions can lead to the formation of helical or other complex supramolecular architectures. While specific, detailed studies on the self-assembly of this compound itself are not prominent in the literature, the principles of chiral recognition and amplification are fundamental concepts that would govern its behavior in such systems.

Exploration in Liquid Crystal Development with Tailored Optical Properties

Chiral molecules are often used as dopants in liquid crystal phases to induce helical structures, leading to materials with unique optical properties. The incorporation of a chiral moiety like this compound or its derivatives into a liquid crystalline material could, in principle, induce a chiral nematic (cholesteric) phase. The helical twisting power of such a dopant would be a key parameter of interest, influencing the pitch of the induced helix and thus the wavelength of light that is selectively reflected. However, there is a lack of specific research data detailing the use of this compound for this application.

Contribution to the Development and Validation of Novel Synthetic Methodologies

New synthetic methods are often tested on a range of substrates to demonstrate their scope and limitations. This compound, as a chiral secondary alcohol, can be a valuable substrate for testing new oxidation, substitution, or derivatization reactions. The stereochemical outcome of the reaction on this known chiral substrate provides crucial information about the mechanism and stereoselectivity of the new methodology. For example, a new catalytic system for asymmetric oxidation could be evaluated by its ability to convert this compound to the corresponding ketone without racemization.

Investigation in Catalyst Development and Evaluation for Asymmetric Processes

Derivatives of this compound have the potential to be used as chiral ligands for metal catalysts or as organocatalysts in asymmetric reactions. The chiral scaffold provided by the molecule could create a stereochemically defined environment around a catalytic center, enabling the selective formation of one enantiomer of a product.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.